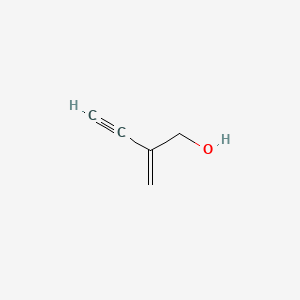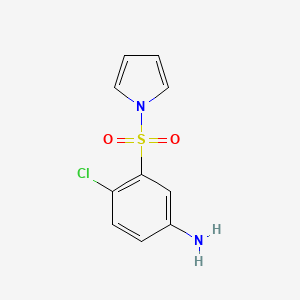
1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- is a compound that belongs to the pyrrole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a pyrrole ring substituted with a 5-amino-2-chlorophenylsulfonyl group, making it a unique and valuable molecule for various scientific research and industrial applications.
準備方法
The synthesis of 1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- typically involves the reaction of 5-amino-2-chlorobenzenesulfonyl chloride with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfinyl or thiol group.
Substitution: The amino and chloro groups on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. It is also investigated for its role in drug development and as a lead compound for new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.
The molecular targets and pathways involved in the compound’s effects vary depending on the specific biological context and application. For example, in cancer research, the compound may inhibit kinases or other signaling proteins involved in cell proliferation and survival.
類似化合物との比較
1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-((5-amino-2-methylphenyl)sulfonyl)-: This compound features a methyl group instead of a chlorine atom on the phenyl ring, which may influence its reactivity and biological activity.
1H-Pyrrole, 1-((5-amino-2-bromophenyl)sulfonyl)-: The presence of a bromine atom can affect the compound’s electronic properties and its interactions with biological targets.
1H-Pyrrole, 1-((5-amino-2-nitrophenyl)sulfonyl)-: The nitro group introduces additional reactivity and potential for further chemical modifications.
The uniqueness of 1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.
特性
CAS番号 |
173908-31-1 |
|---|---|
分子式 |
C10H9ClN2O2S |
分子量 |
256.71 g/mol |
IUPAC名 |
4-chloro-3-pyrrol-1-ylsulfonylaniline |
InChI |
InChI=1S/C10H9ClN2O2S/c11-9-4-3-8(12)7-10(9)16(14,15)13-5-1-2-6-13/h1-7H,12H2 |
InChIキー |
PEOKZZPIMQYLOH-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


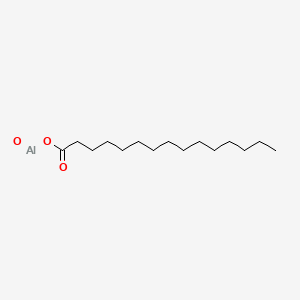
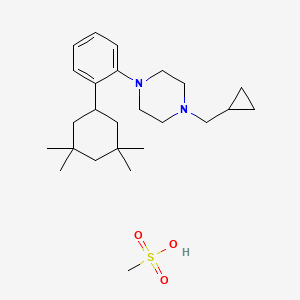
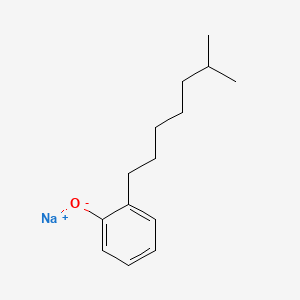
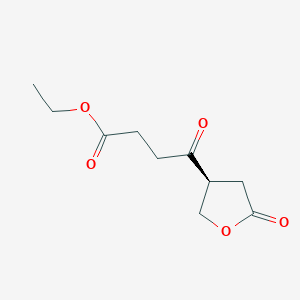
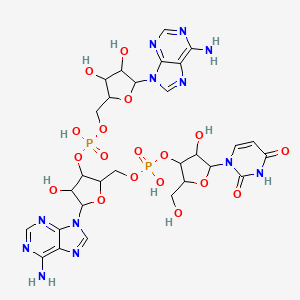
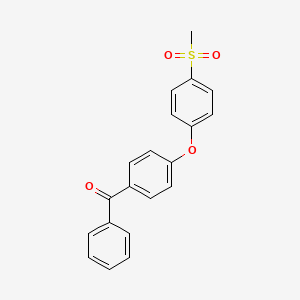


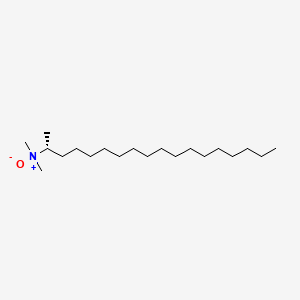


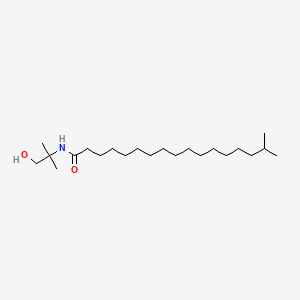
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
